BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Acetylation and Methoxylation: These functional groups are introduced through standard acetylation and methoxylation reactions using acetic anhydride and methanol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors in the central nervous system. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.
Benzyl Esters: Compounds like benzyl acetate have similar ester functional groups.
Uniqueness
What sets BENZYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is the combination of its functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C29H31NO6 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
benzyl 4-(4-acetyloxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C29H31NO6/c1-17-25(28(33)35-16-19-9-7-6-8-10-19)26(27-21(30-17)14-29(3,4)15-22(27)32)20-11-12-23(36-18(2)31)24(13-20)34-5/h6-13,26,30H,14-16H2,1-5H3 |
InChI Key |
ZSEWZSVAHQISNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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